N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine
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Overview
Description
N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine is a heterocyclic compound that features a pyrimidine ring substituted with a nitroso group at the 5-position and a 4-chlorophenyl group at the N4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Nitroso Group: The nitroso group can be introduced via nitration reactions using reagents like sodium nitrite (NaNO2) in the presence of an acid.
Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chloroaniline as a starting material.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and microbial infections.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-5-nitroso-pyrimidine-2,4,6-triamine: Similar structure but with a bromine atom instead of chlorine.
N-(4-fluorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N4-(4-chlorophenyl)-5-nitroso-pyrimidine-2,4,6-triamine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
CAS No. |
7399-26-0 |
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Molecular Formula |
C10H9ClN6O |
Molecular Weight |
264.67 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)14-9-7(17-18)8(12)15-10(13)16-9/h1-4H,(H5,12,13,14,15,16) |
InChI Key |
BTVPLSHPDHOUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)Cl |
Origin of Product |
United States |
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